

An In-depth Technical Guide to Thiol-PEG2-tbutyl ester

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Compound of Interest		
Compound Name:	Thiol-PEG2-t-butyl ester	
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This guide provides comprehensive technical information on **Thiol-PEG2-t-butyl ester**, a bifunctional linker crucial for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, outlines a key experimental protocol for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and illustrates the general workflow of this process.

Core Properties of Thiol-PEG2-t-butyl ester

Thiol-PEG2-t-butyl ester is a heterobifunctional linker containing a thiol group on one end and a t-butyl ester protected carboxyl group on the other, connected by a 2-unit polyethylene glycol (PEG) spacer. The thiol group offers a reactive handle for conjugation with various electrophiles, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Data Presentation: Physicochemical Properties

Property	Value	References
Molecular Weight	250.35	[1][2]
Molecular Formula	C11H22O4S	[1][2][3]
CAS Number	1398044-50-2	[1]



Experimental Protocols Synthesis of a PROTAC using Thiol-PEG2-t-butyl ester

This protocol describes a general procedure for the synthesis of a PROTAC molecule, which involves the conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase via the **Thiol-PEG2-t-butyl ester** linker. PROTACs are designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system[1].

Materials:

- Thiol-PEG2-t-butyl ester
- Target protein ligand with a suitable electrophilic handle (e.g., a maleimide or haloacetyl group)
- E3 ligase ligand with a carboxylic acid or activated ester
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Sodium Sulfate (Na2SO4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Methodology:

Step 1: Conjugation of Thiol-PEG2-t-butyl ester to the Target Protein Ligand



- Dissolve the target protein ligand (containing a maleimide or haloacetyl group) in a suitable solvent such as DMF or a mixture of acetonitrile and water.
- Add a slight molar excess (1.1 to 1.5 equivalents) of Thiol-PEG2-t-butyl ester to the solution.
- If the reaction is a Michael addition to a maleimide, it can often proceed at room temperature without a catalyst. For reaction with a haloacetyl group, a mild base like DIPEA may be added to facilitate the reaction.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel to obtain the target protein ligand-linker conjugate.

Step 2: Deprotection of the t-butyl ester

- Dissolve the purified conjugate from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA)[4].
- Stir the solution at room temperature for 2-5 hours, monitoring the deprotection by TLC or LC-MS[4].
- Once the reaction is complete, remove the DCM and TFA under reduced pressure[4].
- The resulting residue, containing the deprotected carboxylic acid, can be used in the next step, sometimes without further purification[4].

Step 3: Conjugation to the E3 Ligase Ligand

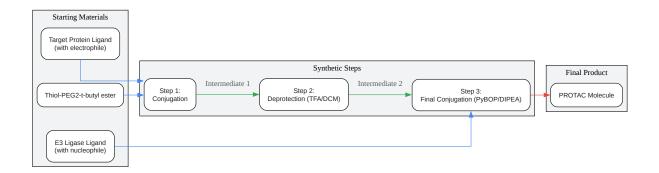
- Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand (containing a free amine) in anhydrous DMF.
- Add a coupling agent such as PyBOP (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).
- Stir the reaction mixture at room temperature overnight.



- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the final PROTAC molecule by flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using **Thiol-PEG2-t-butyl ester** as a linker.



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Caption: Workflow for PROTAC Synthesis.



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